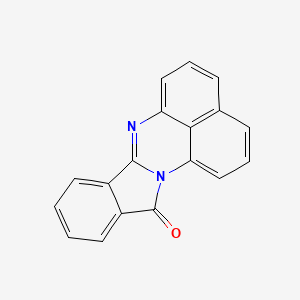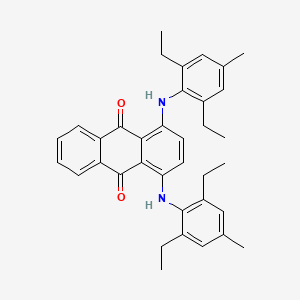
Solvent Blue 97
Vue d'ensemble
Description
Solvent Blue 97, also known as 1,4-bis(2,6-diethyl-4-methylphenyl)amino-9,10-anthracenedione, is an organic dye belonging to the anthraquinone class. It is characterized by its deep blue color and is primarily used in the coloration of plastics and synthetic fibers. This compound is known for its high tinting strength, excellent light fastness, and superior thermal resistance .
Mécanisme D'action
Solvent Blue 97, also known as CIthis compound or 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-, is a blue chromogenic dye . This compound has a wide range of applications, particularly in the dyeing of plastic materials .
Target of Action
The primary target of this compound is the material it is intended to color. The compound’s function as a colorant enables the tracking of the behavior and distribution of the material within experimental systems .
Mode of Action
This compound interacts with its target by adhering to the surface and integrating into the material’s structure. This interaction results in a change in the material’s color, allowing for precise labeling and visualization of the target material .
Result of Action
The primary result of this compound’s action is a change in the color of the target material. This allows for easy visualization and tracking of the material in various experimental or industrial contexts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s solubility and colorfastness can be affected by the pH, temperature, and other characteristics of the environment . Additionally, the compound should be stored under recommended conditions to maintain its stability .
Analyse Biochimique
Biochemical Properties
Solvent Blue 97 plays a significant role in biochemical reactions, particularly as a fluorescent dye. It interacts with various biomolecules, including proteins and enzymes, through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions . These interactions enable this compound to bind to specific sites on biomolecules, allowing researchers to visualize and track these molecules in various biological processes. For instance, this compound can be used to stain proteins in gel electrophoresis, facilitating the identification and analysis of protein bands .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, when used as a fluorescent dye, this compound can be taken up by cells and localized to specific cellular compartments, allowing researchers to study the dynamics of cellular processes in real-time . Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes, potentially altering their activity and, consequently, the metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules, such as proteins and enzymes, through non-covalent interactions . This binding can result in the inhibition or activation of enzyme activity, leading to changes in cellular processes. For instance, this compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, altering their activity and, consequently, the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . This compound is generally stable under standard laboratory conditions, but its stability can be affected by factors such as light exposure, temperature, and pH . Over time, this compound may degrade, leading to a reduction in its fluorescence intensity and effectiveness as a dye . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly when used in high concentrations or over extended periods .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not produce significant adverse effects . At higher doses, this compound can exhibit toxic effects, including skin irritation and potential systemic toxicity . Studies have shown that there is a threshold dose above which the adverse effects of this compound become more pronounced . It is essential to carefully control the dosage of this compound in animal studies to avoid potential toxic effects and ensure accurate results .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It can interact with metabolic enzymes and cofactors, potentially altering their activity and affecting the overall metabolic flux . For example, this compound may inhibit enzymes involved in the breakdown of certain metabolites, leading to an accumulation of these metabolites within the cell . Additionally, this compound can affect the levels of specific metabolites by altering the activity of enzymes involved in their synthesis or degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization to specific cellular compartments . For instance, this compound may be transported into cells via endocytosis and subsequently distributed to organelles such as the endoplasmic reticulum or mitochondria . The distribution of this compound within cells can influence its activity and effectiveness as a dye .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . It can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, this compound may be targeted to the mitochondria, where it can affect mitochondrial function and cellular metabolism . The precise localization of this compound within cells is essential for its role in biochemical and cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Solvent Blue 97 is synthesized through a multi-step process involving the reaction of 1,4-dihydroxyanthraquinone with 2,6-diethyl-4-methylaniline. The process typically involves the following steps:
Reduction: 1,4-dihydroxyanthraquinone is reduced to its leuco form using a reducing agent such as sodium dithionite.
Condensation: The reduced form is then condensed with 2,6-diethyl-4-methylaniline in the presence of a condensing agent like trimethyl borate.
Oxidation: The resulting product is oxidized to form this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The reaction is carried out under controlled conditions to ensure high yield and purity. The final product is obtained as a blue crystalline powder, which is then filtered, washed, and dried .
Analyse Des Réactions Chimiques
Types of Reactions: Solvent Blue 97 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced back to its leuco form.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is often used as a reducing agent.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride.
Major Products: The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different colors and properties depending on the substituents .
Applications De Recherche Scientifique
Solvent Blue 97 has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in the synthesis of other organic compounds and as a tracer in chromatography.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to certain biological molecules.
Industry: Widely used in the coloration of plastics, synthetic fibers, and coatings
Comparaison Avec Des Composés Similaires
- Solvent Blue 36
- Solvent Blue 59
- Solvent Orange 60
Solvent Blue 97 stands out for its superior performance in high-temperature applications and its excellent stability under various conditions.
Propriétés
IUPAC Name |
1,4-bis(2,6-diethyl-4-methylanilino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N2O2/c1-7-23-17-21(5)18-24(8-2)33(23)37-29-15-16-30(38-34-25(9-3)19-22(6)20-26(34)10-4)32-31(29)35(39)27-13-11-12-14-28(27)36(32)40/h11-20,37-38H,7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBABXJRXGSAJLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4CC)C)CC)C(=O)C5=CC=CC=C5C3=O)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067710 | |
| Record name | 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32724-62-2, 61969-44-6 | |
| Record name | 1,4-Bis[(2,6-diethyl-4-methylphenyl)amino]-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32724-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(2,6-diethyl-4-toluidino)anthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032724622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BIS(2,6-DIETHYL-4-TOLUIDINO)ANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/473B173459 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




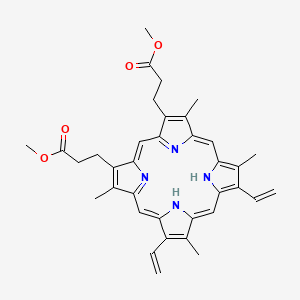
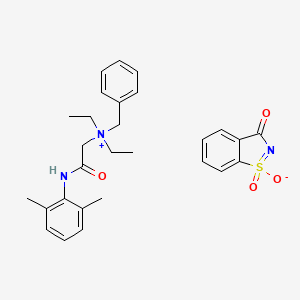
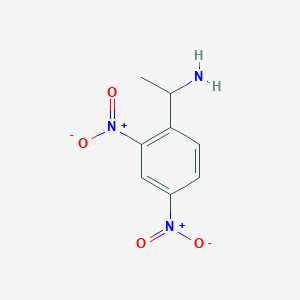
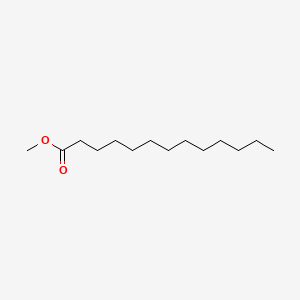
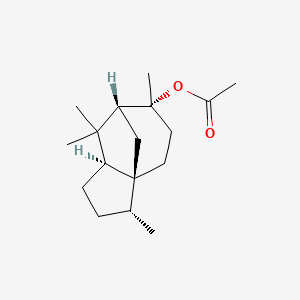
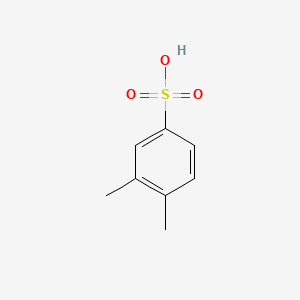

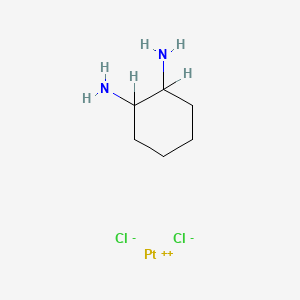
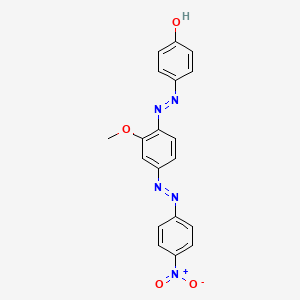
![Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-](/img/structure/B3427784.png)

